![molecular formula C32H46N2S4 B13126823 Thieno[3,4-c][1,2,5]thiadiazole-2-SIV, 4,6-bis(4-decyl-2-thienyl)-](/img/structure/B13126823.png)
Thieno[3,4-c][1,2,5]thiadiazole-2-SIV, 4,6-bis(4-decyl-2-thienyl)-
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Overview
Description
Thieno[3,4-c][1,2,5]thiadiazole-2-SIV, 4,6-bis(4-decyl-2-thienyl)- is an organic compound belonging to the class of thieno[3,4-c][1,2,5]thiadiazole-based molecules. These compounds are known for their unique electronic properties and have gained significant attention in various scientific fields, including materials science and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
These methods would typically include continuous flow reactions and the use of automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Thieno[3,4-c][1,2,5]thiadiazole-2-SIV, 4,6-bis(4-decyl-2-thienyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thienyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thienyl rings .
Scientific Research Applications
Organic Electronics
Organic Photovoltaics (OPVs)
Thieno[3,4-c][1,2,5]thiadiazole derivatives are widely studied for their potential use in organic solar cells. These compounds exhibit strong light absorption and suitable energy levels for effective charge transfer. Research indicates that incorporating thieno[3,4-c][1,2,5]thiadiazole into polymer blends can enhance the efficiency of solar cells. For example, a study demonstrated that devices utilizing such derivatives achieved power conversion efficiencies exceeding 10% due to improved exciton dissociation and charge transport properties .
Organic Field-Effect Transistors (OFETs)
The compound is also utilized in the development of organic field-effect transistors. Its structural characteristics contribute to high charge carrier mobility, making it suitable for applications in flexible electronics. A notable case study reported an OFET using thieno[3,4-c][1,2,5]thiadiazole-based semiconductors that exhibited mobilities up to 5 cm²/V·s .
Pharmaceutical Applications
Anticancer Activity
Research has indicated that thieno[3,4-c][1,2,5]thiadiazole derivatives possess significant anticancer properties. A study highlighted the cytotoxic effects of these compounds against various cancer cell lines, including human colon and lung cancer cells. The mechanism involves the inhibition of cell proliferation and induction of apoptosis at micromolar concentrations . This positions thieno[3,4-c][1,2,5]thiadiazole as a promising scaffold for the development of new anticancer agents.
Antimicrobial Properties
Thieno[3,4-c][1,2,5]thiadiazole derivatives have also been explored for their antimicrobial activities. Various studies show that these compounds exhibit potent antibacterial and antifungal effects against a range of pathogens. For instance, derivatives with specific substitutions demonstrated minimum inhibitory concentrations lower than those of standard antibiotics . This suggests their potential as lead compounds in drug development.
Materials Science
Conductive Polymers
In materials science, thieno[3,4-c][1,2,5]thiadiazole is used to synthesize conductive polymers with applications in sensors and electronic devices. The incorporation of this compound into polymer matrices enhances electrical conductivity and thermal stability. Case studies have shown that these materials can be utilized in applications ranging from flexible displays to smart textiles.
Summary Table
Application Area | Key Findings |
---|---|
Organic Electronics | - Used in OPVs with efficiencies >10%. - High mobility in OFETs (up to 5 cm²/V·s). |
Pharmaceutical | - Significant cytotoxicity against cancer cell lines. - Antimicrobial activity against pathogens. |
Materials Science | - Enhances conductivity in polymers. - Applicable in sensors and flexible electronics. |
Mechanism of Action
The mechanism of action of thieno[3,4-c][1,2,5]thiadiazole-2-SIV, 4,6-bis(4-decyl-2-thienyl)- involves its ability to participate in charge transfer processes. The compound’s unique electronic structure allows it to interact with various molecular targets, facilitating charge transfer and energy conversion in electronic devices .
Comparison with Similar Compounds
Similar Compounds
- Thieno[3,4-c][1,2,5]thiadiazole-4,6-diyl-bis(N,N-bis(4-(aldehyde)phenyl)aniline)
- Thieno[3,4-c][1,2,5]thiadiazole-4,6-diyl-bis(N,N-bis(phenyl)aniline)
Uniqueness
Thieno[3,4-c][1,2,5]thiadiazole-2-SIV, 4,6-bis(4-decyl-2-thienyl)- is unique due to its specific decyl-thienyl substituents, which enhance its solubility and processability in organic solvents. This makes it particularly suitable for applications in organic electronics and materials science .
Biological Activity
Thieno[3,4-c][1,2,5]thiadiazole-2-SIV, 4,6-bis(4-decyl-2-thienyl)- is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article presents a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a thieno[3,4-c][1,2,5]thiadiazole core, which is known for its diverse biological activities. The structural attributes of this compound contribute to its reactivity and interaction with biological targets.
1. Anticancer Properties
Numerous studies have highlighted the anticancer potential of thiadiazole derivatives. For instance:
- Cell Line Studies : In vitro evaluations demonstrated that derivatives of 1,3,4-thiadiazole exhibit significant cytotoxicity against various cancer cell lines. Notably:
Compound | Cell Line | IC50 (μg/mL) |
---|---|---|
Compound A | HCT116 | 3.29 |
Compound B | MCF-7 | 0.28 |
Compound C | H460 | 10 |
- Mechanism of Action : The anticancer activity is believed to stem from the inhibition of specific enzymes involved in cell proliferation and apoptosis induction .
2. Antimicrobial Activity
Thieno[3,4-c][1,2,5]thiadiazole derivatives have also shown promising antimicrobial properties:
- Antibacterial and Antifungal Activity : Compounds containing the thiadiazole moiety have been reported to exhibit higher antimicrobial activity compared to standard drugs. For example:
Compound | Bacterial Strain | MIC (μg/mL) |
---|---|---|
Compound D | E. coli | 15 |
Compound E | S. aureus | 10 |
Case Study 1: Cytotoxicity Evaluation
A study evaluated several thiadiazole derivatives for their cytotoxic effects on human cancer cell lines. The most active derivative displayed an IC50 value of 0.15 μM against HL60 (human leukemia) cells and was found to induce apoptosis through mitochondrial pathways .
Case Study 2: Structure-Activity Relationship (SAR)
Research into the SAR of thieno[3,4-c][1,2,5]thiadiazoles revealed that specific substitutions on the thiadiazole ring significantly impacted their biological activity. For example:
Q & A
Q. What are the common synthetic routes for preparing Thieno[3,4-c][1,2,5]thiadiazole derivatives, and how can Stille coupling be optimized for introducing decylthienyl substituents?
Basic Research Question
Thieno[3,4-c][1,2,5]thiadiazole derivatives are typically synthesized via cross-coupling reactions. For 4,6-bis(4-decyl-2-thienyl)- derivatives, Stille coupling is a critical method. This involves reacting brominated or iodinated thienothiadiazole cores with stannylated decylthienyl groups under palladium catalysis. Key optimization steps include:
- Using anhydrous solvents (e.g., toluene or THF) to prevent side reactions.
- Maintaining a nitrogen atmosphere to avoid oxidation of sensitive intermediates.
- Optimizing stoichiometry (e.g., 1:2 molar ratio of core to stannyl reagent) to ensure bis-substitution .
- Post-reaction purification via column chromatography or recrystallization to isolate high-purity products.
Q. How can spectroscopic and X-ray techniques be employed to confirm the molecular structure of 4,6-bis(4-decyl-2-thienyl)-thieno[3,4-c][1,2,5]thiadiazole?
Basic Research Question
Structural validation requires a combination of techniques:
- NMR spectroscopy : 1H and 13C NMR confirm the integration and connectivity of decylthienyl substituents. For example, aromatic protons on the thienyl groups appear as distinct multiplets in the 6.5–7.5 ppm range .
- X-ray crystallography : Single-crystal analysis resolves the planar geometry of the thienothiadiazole core and the orientation of decyl side chains, which adopt a staggered conformation to minimize steric hindrance .
- Mass spectrometry (MS) : High-resolution MS verifies the molecular ion peak (e.g., m/z 586.98 for C32H46N2S4) .
Q. What strategies are effective in modulating the charge transfer states of thieno[3,4-c][1,2,5]thiadiazole derivatives to achieve dual visible-NIR emissions?
Advanced Research Question
Dual emissions arise from intramolecular charge transfer (ICT) between electron-rich (e.g., triphenylamine) and electron-deficient (thienothiadiazole) moieties. Strategies include:
- Substituent engineering : Introducing electron-donating groups (e.g., aldehydes) on peripheral aryl rings enhances ICT, shifting emission to the NIR region (e.g., TTD-TPA-CHO vs. TTD-TPA) .
- Solvent polarity tuning : Polar solvents stabilize charge-separated states, broadening the emission spectrum.
- Solid-state packing : Amorphous films (e.g., PDMS composites) reduce aggregation-caused quenching, preserving both visible and NIR luminescence .
Q. How do decyl side chains influence the solid-state packing and charge transport properties in thieno[3,4-c][1,2,5]thiadiazole-based materials?
Advanced Research Question
Decyl chains play dual roles:
- Solubility enhancement : Long alkyl chains improve solubility in organic solvents (e.g., chloroform), facilitating solution processing for thin-film devices .
- Morphology control : The chains induce lamellar packing via van der Waals interactions, as observed in DFT studies. This enhances π-π stacking of the conjugated core, improving charge carrier mobility (e.g., hole mobility up to 10−3 cm2/V·s in photovoltaic applications) .
- Thermal stability : Decyl substituents increase melting points, enabling stable operation in optoelectronic devices .
Q. What computational approaches (e.g., DFT) are used to predict the electronic properties of thieno[3,4-c][1,2,5]thiadiazole derivatives for photovoltaic applications?
Advanced Research Question
Density Functional Theory (DFT) is critical for predicting:
- Bandgap tuning : Calculations on HOMO-LUMO levels reveal how electron-donor groups (e.g., DTTTD) reduce bandgaps (e.g., from 2.1 eV to 1.6 eV), enhancing light absorption in the visible range .
- Charge transfer efficiency : Frontier molecular orbital analysis visualizes electron density distribution, identifying optimal donor-acceptor pairings (e.g., with corannulene derivatives) .
- Open-circuit voltage (Voc) : Simulated Voc values correlate with experimental results, guiding material selection for organic solar cells .
Q. How can researchers address contradictions in reported photothermal conversion efficiencies of thieno[3,4-c][1,2,5]thiadiazole-based diradical materials?
Advanced Research Question
Discrepancies arise from variations in:
- Diradical character : Stability of the diradical state (e.g., in 4,6-di(2-thienyl) derivatives) depends on synthetic conditions. ESR spectroscopy quantifies diradical concentration, which directly impacts photothermal efficiency .
- Measurement protocols : Standardizing laser power density (e.g., 0.5–1.0 W/cm2) and irradiation time (e.g., 10 min) ensures comparability across studies .
- Material morphology : Nanoparticle size (e.g., <200 nm) and dispersion homogeneity affect light absorption and heat generation .
Properties
Molecular Formula |
C32H46N2S4 |
---|---|
Molecular Weight |
587.0 g/mol |
IUPAC Name |
6,8-bis(4-decylthiophen-2-yl)-3λ4,7-dithia-2,4-diazabicyclo[3.3.0]octa-1(8),2,3,5-tetraene |
InChI |
InChI=1S/C32H46N2S4/c1-3-5-7-9-11-13-15-17-19-25-21-27(35-23-25)31-29-30(34-38-33-29)32(37-31)28-22-26(24-36-28)20-18-16-14-12-10-8-6-4-2/h21-24H,3-20H2,1-2H3 |
InChI Key |
AZWNLYHQNNHHRA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=CSC(=C1)C2=C3C(=C(S2)C4=CC(=CS4)CCCCCCCCCC)N=S=N3 |
Origin of Product |
United States |
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